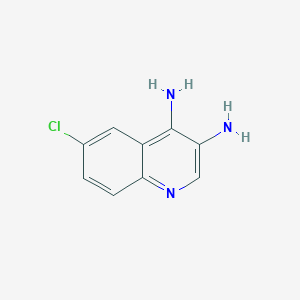

6-Chloroquinoline-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

6-chloroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H8ClN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13) |

InChI Key |

JSWSNMRGRLUNDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)N)N |

Origin of Product |

United States |

Chemical Properties and Synthesis

The compound 6-Chloroquinoline-3,4-diamine is a solid at room temperature with the chemical formula C₉H₈ClN₃. chemsrc.com

| Property | Value |

| Molecular Formula | C₉H₈ClN₃ |

| Molecular Weight | 193.63 g/mol |

| CAS Number | 110643-78-2 |

| Appearance | Brown solid |

| Melting Point | 215-217 °C |

A common synthetic route to this compound involves the reduction of a nitro group. The process starts with the precursor 6-chloro-3-nitroquinoline-4-amine. This starting material is suspended in a mixture of ethanol (B145695) and water, and then treated with iron powder and ammonium (B1175870) chloride. The mixture is heated to reflux, causing the reduction of the nitro group to an amine, yielding this compound. The product can then be purified by filtration and column chromatography. nih.gov

Applications in Chemical Synthesis

The primary utility of 6-Chloroquinoline-3,4-diamine in chemical synthesis is as a precursor for building more complex heterocyclic systems. The adjacent amino groups at the 3 and 4 positions are perfectly positioned to react with various reagents to form a new fused ring.

A notable application is in the synthesis of C2 substituted imidazoquinolines. In this type of reaction, this compound can be reacted with an appropriate aldehyde or carboxylic acid derivative. The initial reaction forms a Schiff base or an amide, which then undergoes an intramolecular cyclization to form the imidazole (B134444) ring, resulting in an imidazo[4,5-c]quinoline structure. This method allows for the introduction of various substituents at the 2-position of the imidazole ring, providing a library of compounds for further investigation, for example, as ligands for the GABA-A receptor. nih.gov

Role in the Development of Biologically Active Molecules

Established Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through well-established multi-step procedures that rely on common and predictable reaction mechanisms.

Reduction of Nitroquinoline Precursors (e.g., 6-chloro-3-nitroquinoline-4-amine)

A principal and effective method for the synthesis of this compound involves the chemical reduction of a nitro-substituted precursor. The most common starting material for this transformation is 6-chloro-3-nitroquinoline-4-amine. nih.gov The reduction of the nitro group at the C3 position to an amine group is typically accomplished using a metal-based reducing system.

A standard laboratory procedure involves suspending 6-chloro-3-nitroquinoline-4-amine in a mixed solvent system, such as ethanol (B145695) and water. nih.gov The reduction is then carried out by adding iron powder (Fe) and an electrolyte like ammonium (B1175870) chloride (NH₄Cl). nih.gov Heating this mixture to reflux for several hours leads to the complete conversion of the starting material into the desired this compound. nih.gov The reaction progress is often monitored using thin-layer chromatography (TLC). Upon completion, the solid catalyst is removed by filtration, and the product is purified, commonly by flash column chromatography, to yield the final diamine product as a solid. nih.gov This reduction method is robust and provides good yields, often around 80%. nih.gov

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 6-chloro-3-nitroquinoline-4-amine | Fe, NH₄Cl | EtOH/H₂O (4:1) | Reflux, up to 3 h | This compound | 80% |

Stepwise Functionalization and Amination Protocols

The synthesis of this compound is often part of a longer, stepwise synthetic sequence that builds the required functionality onto the quinoline (B57606) scaffold. The precursor, 6-chloro-3-nitroquinoline-4-amine, is itself synthesized through a series of functionalization steps.

The process can begin with a quinolinone derivative, such as 6-chloro-3-nitroquinolin-4(1H)-one. nih.gov This compound is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the C4 position into a chlorine atom, yielding 4,6-dichloro-3-nitroquinoline. nih.gov Subsequently, the more reactive chlorine atom at the C4 position undergoes a nucleophilic aromatic substitution (SNAr) reaction with an amine source, such as aqueous ammonium hydroxide (B78521) (NH₄OH). nih.gov This step selectively introduces the amino group at C4, producing 6-chloro-3-nitroquinolin-4-amine. nih.gov This intermediate is then carried forward to the final reduction step as described previously. This stepwise approach allows for the controlled introduction of functional groups at specific positions on the quinoline ring. Modern techniques like the Buchwald-Hartwig amination can also be employed for the selective amination of dihaloquinolines, offering an alternative route for introducing amino groups. nih.gov

Synthesis of Structurally Related Chloroquinoline-Diamine Derivatives

The synthetic principles applied to this compound can be extended to create a wide array of structurally related chloroquinoline-diamine derivatives, which are valuable in various fields of chemical research.

Approaches Involving 2-Chloroquinoline-3-carbaldehyde (B1585622) Intermediates

2-Chloroquinoline-3-carbaldehydes are versatile intermediates in the synthesis of diverse quinoline derivatives. researchgate.netrsc.org These compounds are typically prepared via the Vilsmeier-Haack reaction using acetanilides as starting materials. nih.gov The aldehyde group at the C3 position serves as a reactive handle for further chemical modifications.

One strategy involves the condensation of 2-chloroquinoline-3-carbaldehydes with diamines. For instance, reacting two equivalents of a substituted 2-chloroquinoline-3-carbaldehyde with one equivalent of benzene-1,4-diamine results in the formation of N¹,N⁴-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives. nih.gov This reaction is typically carried out under reflux in ethanol with a catalytic amount of glacial acetic acid. nih.gov

Alternatively, the aldehyde can be converted into other functional groups that facilitate the construction of a diamine system. For example, the carbaldehyde can be transformed into a nitrile (2-chloroquinoline-3-carbonitrile) by treatment with hydroxylamine (B1172632) hydrochloride and ceric ammonium nitrate. nih.gov This nitrile can then be reacted with hydrazine (B178648) hydrate (B1144303) to construct a fused pyrazole (B372694) ring, yielding 1H-pyrazolo[3,4-b]quinolin-3-amine, which contains a diamine-like functionality. nih.gov

Strategies for Constructing Diamine Linkers within Quinoline Systems

A common strategy for synthesizing quinoline-diamine derivatives involves attaching a flexible diamine linker to the quinoline core. This is typically achieved by reacting a dihaloquinoline with an excess of a diamine. For example, the reaction of 4,7-dichloroquinoline (B193633) with various diamines, such as butane-1,4-diamine, under heating leads to the substitution of the C4-chloro group and the formation of a 4-(aminoalkyl)amino-7-chloroquinoline derivative. nih.gove-century.us The length and nature of the diamine linker can be easily varied by choosing the appropriate starting diamine. nih.gov This method is effective for creating a library of quinoline derivatives with diamine side chains of different lengths. nih.gov

| Quinoline Substrate | Diamine Reagent | Conditions | Product Type |

|---|---|---|---|

| 4,7-dichloroquinoline | Excess diamine (e.g., ethylenediamine (B42938), propanediamine) | Heat at 80-135 °C | N-(7-chloroquinolin-4-yl)alkane-1,n-diamine |

Nucleophilic Substitution Reactions for Chloroquinoline Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of chloroquinolines. mdpi.comresearchgate.net The chlorine atoms on the quinoline ring, particularly at the C2 and C4 positions, are susceptible to displacement by various nucleophiles, including amines, which is key to forming diamine derivatives.

The reactivity of chloroquinolines in SNAr reactions is position-dependent. Generally, the C4-chloro group is more reactive towards nucleophiles like amines than a C2-chloro group. researchgate.netmdpi.com This differential reactivity allows for selective functionalization. The reaction can be influenced by catalysts, with both acid and base catalysis playing a significant role depending on the specific nucleophile and substrate. researchgate.net For instance, the reaction of 4-chloroquinolines with amines can be facilitated by performing the reaction at high temperatures or by using a base to promote the amination. mdpi.comsorbonne-universite.fr Furthermore, the quinoline ring can be "activated" towards nucleophilic attack by forming the corresponding N-oxide or by N-alkylation to create a more electron-deficient quinolinium salt, which enhances the rate of substitution. mdpi.comsorbonne-universite.fr These substitution reactions are crucial for introducing the first amino group or for building more complex diamine structures on the quinoline scaffold.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the development of methods that are not only effective but also environmentally benign. In the context of chloroquinoline derivatization, ultrasound-assisted synthesis and catalytic approaches represent significant strides toward these "green" chemistry goals.

Ultrasound-Assisted Synthesis in Chloroquinoline Derivatization

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods. sciensage.infomdpi.com The application of ultrasonic irradiation in the synthesis of chloroquinoline derivatives has demonstrated considerable advantages, aligning with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents. researchgate.netresearchgate.net

Research has shown that ultrasound can effectively promote various reactions in quinoline chemistry. For instance, the synthesis of novel hybrid quinoline-sulfonamide complexes was achieved through N-acylation and subsequent metal complexation, where ultrasound irradiation dramatically decreased reaction times—in some cases by a factor of 150—and increased yields compared to conventional heating. nih.gov Similarly, the click synthesis of new 7-chloroquinoline (B30040) derivatives using ultrasound irradiation was accomplished in an ethanol medium, yielding products in 30 minutes with high yields (78-89%). researchgate.net This method avoids the need for harsh catalysts or conditions, presenting a more sustainable pathway. researchgate.net

Another study highlighted the efficiency of ultrasound in preparing piperidinyl-quinoline acylhydrazones, where target compounds were obtained in excellent yields within just 4-6 minutes. mdpi.com A direct comparison between conventional and ultrasound-assisted methods for synthesizing α,β-unsaturated carbonyl derivatives of quinoline revealed that the ultrasound method provided yields of 63-83% in 30-45 minutes, whereas the conventional approach required 75-90 minutes to achieve lower yields of 46-57%. sciensage.info These findings underscore the potential of ultrasound as a tool for efficient and rapid synthesis in chloroquinoline chemistry. researchgate.netsioc-journal.cnnih.gov

Catalytic Approaches (e.g., Palladium-Catalyzed Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for forming carbon-nitrogen bonds in the synthesis of aminoquinolines. nih.govmdpi.com This approach is often more efficient and versatile than traditional nucleophilic aromatic substitution (SNAr) reactions, which may require harsh conditions and are limited in scope. nih.gov

The synthesis of amino-substituted quinolines from their corresponding chloro- or bromo-derivatives is highly dependent on the position of the halogen atom. nih.govmdpi.com Palladium-catalyzed methods have been successfully applied to a wide range of haloquinolines, including 2-chloro, 3-bromo/chloro, and 6-bromo/chloro derivatives. nih.govsigmaaldrich.comresearchgate.net

A key aspect of these catalytic systems is the choice of phosphine (B1218219) ligand, which significantly influences the reaction's selectivity and efficiency. Studies on the amination of dichloroquinolines with bulky amines, such as those containing adamantane, have shown that ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) and 2-dicyclohexylphosphino-2'-dimethylaminobiphenyl (DavePhos) are highly effective. mdpi.comresearchgate.net For instance, in the amination of 4,7-dichloroquinoline, BINAP was successful for most reactions, but the more sterically demanding DavePhos was necessary for certain diamination reactions or with bulkier amines. nih.govresearchgate.net This demonstrates the tunability of the catalytic system to achieve desired outcomes, such as selective mono- or di-substitution. researchgate.net

The Josiphos ligand CyPFtBu has also been identified as optimal for the palladium-catalyzed amination of 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) (a tacrine (B349632) precursor), providing moderate to good yields at significantly lower temperatures than traditional SNAr methods. nih.gov This catalytic approach not only improves yields but also enables the synthesis of products that are inaccessible via conventional high-temperature routes. nih.gov

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for a target molecule like this compound depends on several factors, including yield, selectivity, cost, safety, and scalability.

Evaluation of Reaction Yields and Selectivity

A direct comparison of synthetic methods reveals significant differences in performance. As noted, ultrasound-assisted techniques consistently offer higher yields in shorter time frames than their conventional counterparts.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Carbonyl Quinolines | Conventional | 75-90 min | 46-57% | sciensage.info |

| Ultrasound-Assisted | 30-45 min | 63-83% | ||

| Piperidinyl-Quinoline Acylhydrazones | Conventional | 6-8 h | Not specified, lower | mdpi.com |

| Ultrasound-Assisted | 4-6 min | Excellent |

In palladium-catalyzed aminations, selectivity is a critical parameter, especially when dealing with substrates containing multiple reactive sites, such as dichloroquinolines. Research has shown that the chlorine atom at the C4 position of the quinoline ring is generally more reactive in nucleophilic substitutions than the one at C7. mdpi.com However, the choice of ligand can modulate this reactivity.

For the amination of 4,7-dichloroquinoline, using the BINAP ligand with one equivalent of an amine selectively yielded the 4-amino-7-chloroquinoline product. mdpi.com Achieving diamination required a larger excess of the amine and, in some cases, switching to the DavePhos ligand to facilitate the second substitution. nih.govresearchgate.net

Table 2: Selectivity in Palladium-Catalyzed Amination of 4,7-Dichloroquinoline

| Amine | Equivalents of Amine | Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amine 1a | 1 | BINAP | Monoamination (at C4) | 52% | mdpi.com |

| Amine 1a | 4 | BINAP | Diamination | 67% | |

| DavePhos | Diamination | 71% | |||

| Amine 1d (bulky) | 4 | BINAP | Diamination | 58% | mdpi.com |

Note: Amine structures are detailed in the source literature.

Reactivity Profiles of the Quinoline Core in this compound

The quinoline nucleus is an aromatic heterocyclic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. researchgate.net This fusion results in a system with distinct electronic properties that govern its reactivity. The presence of the electronegative nitrogen atom in the pyridine ring withdraws electron density from the carbocyclic ring, making the quinoline system generally less reactive towards electrophilic substitution than benzene but more susceptible to nucleophilic attack. dergipark.org.trresearchgate.net The chlorine atom at the C-6 position further influences the electronic distribution and reactivity of the molecule.

Electrophilic substitution on the quinoline ring is a complex process influenced by both the pyridine and benzene ring components. Generally, electrophilic attack is directed to the benzene ring (positions 5 and 8) under acidic conditions, as the pyridine ring is protonated and thus highly deactivated. Under neutral or less acidic conditions, substitution can also occur at positions 3 and 6.

In the case of this compound, the presence of the electron-donating amino groups at C-3 and C-4 would be expected to activate the ring towards electrophilic attack. However, the directing effects of these groups would primarily influence the pyridine ring. The chlorine atom at C-6 is a deactivating, ortho-, para-directing group. Therefore, electrophilic substitution on the benzene portion of the quinoline core would likely occur at the C-5 and C-7 positions. For instance, nitration of 6-chloroquinolin-4(1H)-one, a related precursor, occurs at the C-3 position, demonstrating the influence of the existing substituents on the regioselectivity of electrophilic attack. nih.gov

| Reaction | Reagents | Position of Substitution | Product |

| Nitration | HNO₃ | C-3 | 6-Chloro-3-nitroquinolin-4(1H)-one nih.gov |

| Aldehyde Introduction | POCl₃, DMF (Vilsmeier-Haack) | C-2 | 6-Chloroquinoline-2-carbaldehyde |

The chlorine atom at the C-6 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAE). The electron-withdrawing nature of the quinoline ring system facilitates the attack of nucleophiles at this position. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable handle for chemical modification.

Studies have shown that chloro-substituted quinolines can undergo nucleophilic substitution with various nucleophiles, including amines and alkoxides. rsc.org For example, the chlorine atom can be displaced by amines, such as in the reaction with propylenediamine to form N1-(7-chloroquinolin-4-yl)propane-1,3-diamine, or coupled with triazine derivatives. Palladium-catalyzed arylation reactions with diamine derivatives of adamantanes have also been reported for 6-chloroquinoline (B1265530), affording N,N'-diaryl derivatives. chemicalbook.com The reactivity of the C-6 chlorine atom provides a straightforward method for synthesizing diverse quinoline derivatives with potential applications in medicinal chemistry. guidechem.com

Electrophilic Substitution Patterns on the Aromatic Ring

Reactivity of the Diamine Functionality at C-3 and C-4 Positions

The ortho-diamine functionality at the C-3 and C-4 positions is a key feature of this compound, offering a rich platform for derivatization through reactions involving the amino groups.

The primary amino groups at C-3 and C-4 can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com These reactions typically proceed under mild conditions, often with acid catalysis to facilitate the dehydration step. masterorganicchemistry.com The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

For example, 2-chloroquinoline-3-carbaldehydes react with benzene-1,4-diamine in refluxing ethanol with a few drops of glacial acetic acid to form N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives. nih.gov Similarly, condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields the corresponding Schiff base. rsc.org These imine-forming reactions are versatile and allow for the introduction of a wide range of substituents, leading to compounds with diverse electronic and steric properties. organic-chemistry.org

The ortho-diamine moiety is particularly well-suited for cyclization and annulation reactions with bifunctional electrophiles to construct fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the synthesis of complex polycyclic scaffolds. nih.gov

One common strategy involves the reaction with α-dicarbonyl compounds or their equivalents. For instance, reaction with ethylenediamine can lead to the formation of pyrazino[2,3-c]quinolin-5(6H)-ones through nucleophilic attack followed by intramolecular cyclization. The reaction of this compound with various aldehydes can lead to the formation of imidazo[4,5-c]quinolines. For example, treatment with benzaldehyde (B42025) in the presence of nitrophenol as both a solvent and an oxidant yields the corresponding imidazoquinoline. nih.gov Harsher conditions using polyphosphoric acid can be employed for less reactive aldehydes. nih.gov

| Bifunctional Reagent | Reaction Conditions | Resulting Heterocycle |

| Ethylenediamine | DMF, K₂CO₃ | Pyrazino[2,3-c]quinolin-5(6H)-one |

| Benzaldehyde | Nitrophenol | Imidazo[4,5-c]quinoline nih.gov |

| p-Formylbenzonitrile | Nitrophenol | Cyano-substituted imidazo[4,5-c]quinoline nih.gov |

| Carboxylic Acids | Polyphosphoric Acid (PPA), 100°C | Substituted imidazo[4,5-c]quinolines nih.gov |

| Guanidine Hydrochloride | - | Pyrimidine-fused quinolines bohrium.com |

The amino groups of this compound can be readily acylated or sulfonylated by reacting with acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions introduce amide or sulfonamide functionalities, respectively, which can significantly alter the chemical and physical properties of the parent molecule.

Acylation is a common transformation for primary amines. For example, the acylation of an aniline (B41778) derivative with (E)-3-ethoxyacryloyl chloride proceeds smoothly to generate an aryl amide. acs.org Similarly, the amino groups of this compound can be expected to react with a variety of acylating agents to form the corresponding amides.

Sulfonylation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's solubility and biological interactions. The reaction of amines with sulfonyl chlorides is a standard method for the preparation of sulfonamides.

Cyclization and Annulation Reactions with Bifunctional Reagents

Formation of Fused Heterocyclic Systems Utilizing this compound

The 1,2-diamine moiety on the quinoline core is a classical precursor for the annulation of a five-membered heterocyclic ring. This reactivity is extensively used to construct a variety of fused systems, most notably imidazo[4,5-c]quinolines and related scaffolds.

Synthesis of Imidazoquinoline Scaffolds

The condensation of this compound with various one-carbon electrophiles is a direct and efficient method for constructing the imidazo[4,5-c]quinoline framework. This reaction is a cornerstone in the synthesis of analogues of biologically active molecules like Imiquimod, which are known to be agonists of Toll-like receptors 7 and 8. researchgate.net The general approach involves the reaction of the diamine with aldehydes, carboxylic acids, or their derivatives.

The synthesis typically begins with the preparation of this compound itself, which is often achieved through the reduction of its precursor, 6-chloro-3-nitroquinolin-4-amine. nih.gov For instance, the reduction can be carried out using iron powder in an ethanol/water mixture with ammonium chloride. nih.gov

Once the diamine is obtained, the imidazole (B134444) ring is formed. A common method involves reacting the diamine with an aldehyde in the presence of an oxidizing agent, or directly with a carboxylic acid or its equivalent under dehydrating conditions. For example, the synthesis of 2-substituted imidazo[4,5-c]quinolines can be achieved by condensing the diamine with various carboxylic acids. This approach is fundamental in creating libraries of compounds for structure-activity relationship studies. nih.gov

Table 1: Examples of Imidazoquinoline Synthesis from Diamine Precursors

| Diamine Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| N⁴-Benzyl-2-chloroquinoline-3,4-diamine | - | Cyclization via hydrogenation of nitro group | 2-Chloro-1H-imidazo[4,5-c]quinoline derivative | nih.gov |

| Quinoline-5,6-diamine | Furfural | Weidenhagen reaction | 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline | researchgate.net |

This table presents illustrative examples of imidazoquinoline synthesis. Specific yields and detailed conditions can be found in the cited literature.

Exploration of Other Polyheterocyclic Annulations

The versatile 3,4-diamine functionality is a gateway to a wide array of other fused polyheterocyclic systems beyond imidazoles and pyrazoles. The reaction of aromatic ortho-diamines with α-dicarbonyl compounds is a classical method for the synthesis of pyrazine-fused systems, known as quinoxalines. By analogy, reacting this compound with α-dicarbonyl compounds such as glyoxal (B1671930) or diacetyl would yield the corresponding 8-chloropyrazino[2,3-c]quinoline derivatives. This strategy is a standard method for constructing nitrogen-containing polyheterocyclic compounds. rsc.org

Furthermore, diazotization of one of the amino groups in this compound followed by intramolecular cyclization of the resulting diazonium salt onto the remaining amino group is a known pathway to form fused triazole rings, in this case, a 1H- nih.govchemicalbook.comheteroletters.orgtriazolo[4,5-c]quinoline. Other potential annulations could involve reactions with reagents like phosgene (B1210022) or thiophosgene (B130339) to create fused imidazole-2-one or imidazole-2-thione systems, respectively. These reactions highlight the diamine's potential for creating diverse, complex heterocyclic architectures through various cyclocondensation reactions. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Extended Conjugation

The chlorine atom at the C6 position of this compound provides a reactive handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of derivatives with extended π-conjugated systems, which are of interest in materials science and as chromophores or fluorophores.

Arylation Reactions with Diamine Derivatives

Palladium-catalyzed reactions are particularly effective for the arylation of haloquinolines. sigmaaldrich.com The chlorine at C6 of the this compound scaffold (or its protected/derivatized form) can be targeted in various cross-coupling reactions.

C-C Arylation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds between an aryl halide and an organoboron compound. The 6-chloro position can be readily coupled with a variety of aryl or heteroaryl boronic acids or esters. This reaction is typically catalyzed by a palladium complex, such as Pd/C or Pd(PPh₃)₄, in the presence of a base. sigmaaldrich.comscientificlabs.co.uk This allows for the synthesis of 6-aryl-quinoline-3,4-diamine derivatives, significantly extending the electronic conjugation of the system.

C-N Arylation (Buchwald-Hartwig Amination): While the diamine already possesses amino groups, the chlorine at C6 can be substituted with other amino moieties via the Buchwald-Hartwig amination. This reaction couples the aryl chloride with a primary or secondary amine using a palladium catalyst and a suitable phosphine ligand (e.g., DavePhos, BINAP) in the presence of a strong base like sodium tert-butoxide. researchgate.net This allows for the synthesis of N,N'-diaryl derivatives and further functionalization of the quinoline core. chemicalbook.comscientificlabs.co.uk

It is also possible to perform N-arylation on the existing 3- or 4-amino groups, though this would typically require protection of one amine while the other reacts, or careful control of stoichiometry to achieve selective mono- or di-arylation.

Cross-Coupling Methodologies for C-C and C-N Bond Formation

The development of efficient catalytic systems has been crucial for the functionalization of heterocyclic compounds. For this compound, both C-C and C-N bond formation at the C6 position rely heavily on palladium catalysis. heteroletters.orgrsc.org

For C-C Bond Formation:

Suzuki-Miyaura Coupling: As mentioned, this is a robust method using arylboronic acids. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. scientificlabs.co.uk

Negishi Coupling: This reaction utilizes organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents. It is a powerful method for functionalizing chloroquinolines with various alkyl, aryl, or vinyl groups. worktribe.com

Stille Coupling: This involves the coupling of the aryl chloride with an organostannane reagent, catalyzed by palladium.

Heck Coupling: This reaction forms a C-C bond between the aryl chloride and an alkene.

For C-N Bond Formation:

Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds from aryl halides. The development of specialized ligands has enabled the coupling of a wide range of amines and anilines with high efficiency. heteroletters.orgacs.orgresearchgate.net The selection of the ligand (e.g., X-Phos, DavePhos) is often key to the success of the reaction. heteroletters.org

Table 2: Representative Catalytic Systems for Cross-Coupling Reactions on Halo-Aromatics

| Coupling Reaction | Catalyst | Ligand | Base | Application | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura (C-C) | Pd/C, Pd(OAc)₂ | 2-(dicyclohexylphosphino)biphenyl | K₃PO₄, Na₂CO₃ | Arylation of haloquinolines | sigmaaldrich.comscientificlabs.co.uk |

| Buchwald-Hartwig (C-N) | Pd₂(dba)₃ | DavePhos, XantPhos | NaOtBu | Amination of halo-heterocycles | heteroletters.orgresearchgate.net |

This table summarizes common catalytic systems. Optimal conditions are substrate-dependent and require empirical determination.

The ability to perform these cross-coupling reactions on the this compound scaffold opens up vast possibilities for creating complex molecules with tailored electronic and biological properties.

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the associated energy of a molecule. These methods are crucial for understanding the stability and reactivity of compounds like this compound.

Density Functional Theory (DFT) has emerged as a leading method for the geometry optimization of molecular structures. This approach calculates the electron density of a system to determine its ground-state energy and, consequently, its most stable geometry. For this compound, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its three-dimensional structure. The optimization process systematically alters the geometry to find the minimum energy conformation on the potential energy surface.

Molecules with rotatable bonds, such as the amino groups in this compound, can exist in multiple spatial arrangements known as conformers. A conformer analysis involves identifying these different stable conformers and calculating their relative energies. This process maps out the potential energy landscape of the molecule, revealing the most energetically favorable conformations and the energy barriers between them. Understanding the conformational preferences is essential as it can influence the molecule's biological activity and physical properties.

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A commonly used and well-validated combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurately modeling bonding environments. This level of theory provides a robust framework for obtaining reliable geometric and electronic properties for this compound.

Conformer Analysis and Energy Landscapes

Molecular Electronic Structure Analysis

The arrangement of electrons within a molecule governs its reactivity and spectroscopic behavior. Analyzing the molecular electronic structure provides deep insights into these properties.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, an FMO analysis would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Value (eV) |

| HOMO Energy | (Data would be populated from specific DFT calculations) |

| LUMO Energy | (Data would be populated from specific DFT calculations) |

| HOMO-LUMO Gap | (Data would be populated from specific DFT calculations) |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. Red areas on the MEP surface indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. An MEP analysis of this compound would highlight the electronegative nitrogen atoms of the amino and quinoline groups, as well as the electropositive hydrogen atoms, offering a visual representation of its reactive sites.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. chemicalbook.com It provides a detailed picture of the charge distribution and the charge transfer (delocalization) of electrons from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. researchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions is a key output, quantifying the strength of the electronic delocalization.

For this compound, NBO analysis would be expected to reveal significant hyperconjugative interactions. Key interactions would likely involve the lone pair electrons (n) of the nitrogen atoms in the amino groups and the chlorine atom, as well as the π-electrons of the quinoline ring. These interactions stabilize the molecule, and their analysis provides a quantitative measure of electron delocalization, which is crucial for understanding the molecule's electronic properties and reactivity. researchgate.netresearchgate.net

No specific NBO analysis data for this compound is available in the current literature.

Chemical Reactivity Descriptors (e.g., Fukui functions, chemical hardness)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts like electronegativity and chemical hardness, which are essential for predicting molecular reactivity. scirp.org Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com

Chemical Hardness (η) and Softness (S) : Hardness measures the resistance to a change in electron distribution. A large HOMO-LUMO gap generally signifies a hard molecule, which is less reactive. scirp.org

Electronegativity (χ) and Electrophilicity Index (ω) : These descriptors help in understanding the molecule's ability to attract electrons and its propensity to act as an electrophile. researchgate.net

Local reactivity is described by Fukui functions (f(r)) , which identify the regions within a molecule that are most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. tandfonline.comacs.org For this compound, these calculations would pinpoint which atoms are the most reactive sites, guiding predictions of its chemical behavior in reactions.

No specific data tables for the chemical reactivity descriptors of this compound are available in published studies.

Theoretical Spectroscopic Property Prediction and Validation

Computational methods allow for the prediction of various types of spectra, which can be used to validate experimental findings and assign spectral features to specific molecular motions or electronic transitions.

Vibrational Frequency Calculations (FT-IR, Raman)

Theoretical calculations of vibrational frequencies using DFT methods are a standard tool for interpreting experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.net By optimizing the molecular geometry and calculating the second derivatives of the energy, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. dergipark.org.tr The analysis, often aided by Potential Energy Distribution (PED), allows for the unambiguous assignment of each vibrational mode (e.g., N-H stretching, C-Cl stretching, ring deformations) to the observed spectral bands. dergipark.org.trresearchgate.net

A comparative table of theoretical vs. experimental vibrational frequencies for this compound cannot be generated due to a lack of published data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting the NMR chemical shifts of ¹H and ¹³C nuclei. nih.gov The method calculates the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. acs.org These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org Comparing the predicted chemical shifts with experimental data is a powerful method for confirming molecular structure. tandfonline.comnih.gov

No studies containing predicted NMR chemical shifts for this compound are currently available.

Electronic Absorption Spectral Properties and TD-DFT Modeling (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption (UV-Vis) spectra of molecules. chemsrc.com It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netnih.gov This analysis helps in understanding the electronic transitions, such as π→π* and n→π*, that are responsible for the observed UV-Vis spectrum. dergipark.org.trnih.gov

For this compound, TD-DFT calculations would elucidate how the chloro and diamino substituents affect the electronic transitions within the quinoline chromophore.

Published TD-DFT calculations and predicted UV-Vis spectral data for this compound are not available.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This simulation is crucial in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate within the active site of a biological target. nih.gov The simulation yields a scoring function, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. The analysis also reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net Given its structure, this compound could be investigated as a ligand for various enzymes or receptors where quinoline-based compounds have shown activity.

No molecular docking studies specifically featuring this compound as a ligand have been published.

Theoretical Binding Modes and Ligand-Target Interaction Profiling

Computational studies, particularly molecular docking, have been instrumental in elucidating the theoretical binding modes of 6-chloroquinoline derivatives with various biological targets. These in silico methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the intermolecular interactions that stabilize the complex.

For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been evaluated as potential inhibitors of human AKT1, a serine/threonine-protein kinase. jscimedcentral.com Docking studies using software like GOLD 5.2.2 have been employed to predict their binding modes within the active site of the enzyme. jscimedcentral.com Similarly, the binding modes of coumarin (B35378) derivatives with the N-acetyltransferase 2 (NAT2) receptor have been investigated to understand their potential as anti-colorectal cancer agents. jscimedcentral.com In such studies, a higher negative binding energy generally indicates a stronger and more favorable interaction between the ligand and the target protein. researchgate.net

The interaction of various heterocyclic compounds, including quinoline derivatives, with protein active sites is often characterized by specific interactions like hydrogen bonds. jscimedcentral.comresearchgate.net For example, the interaction of a Schiff base ligand with protein active sites showed hydrogen bond formation with the amino acid residue PHE1 60. jscimedcentral.com The binding of Thymoquinone (TQ) with the PTEN protein was characterized by a binding energy of -7.37 Kcal/mol and the formation of three hydrogen bonds. jscimedcentral.com

In the context of antimalarial drug design, the interaction of 4-aminoquinolines with heme is a crucial aspect of their mechanism of action. researchgate.net Computational tools are used to study the interaction of quinoline derivatives with target enzymes like dihydrofolate reductase (DHFR). researchgate.net For example, a hybrid molecule containing a 7-chloroquinoline moiety was docked into the X-ray crystallographic structure of DHFR (PDB ID 1J3I), yielding a binding energy of -8.6 kcal/mol. researchgate.net These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors.

Table 1: Examples of Theoretical Binding Interactions of Quinoline Derivatives

| Derivative Class | Target Protein | Key Interactions/Findings |

| 2-Chloroquinoline-3-carbaldehyde derivatives | Human AKT1 | Theoretically evaluated for inhibitory potential via docking. jscimedcentral.com |

| Coumarin derivatives | N-acetyltransferase 2 (NAT2) | Compound 18 showed a binding energy of -9.08, indicating good interaction. jscimedcentral.com |

| Schiff base ligand | Not Specified | Hydrogen bond interactions with PHE1 60 observed. jscimedcentral.com |

| Thymoquinone (TQ) | PTEN | Binding energy of -7.37 Kcal/mol with three hydrogen bonds. jscimedcentral.com |

| 7-Chloroquinoline-benzimidazole hybrids | Plasmodium falciparum | QSAR models identified key structural features for antiplasmodial activity. nih.gov |

| 4-Amino-7-chloroquinolines | Botulinum neurotoxin serotype A light chain (BoNT/A LC) | A second aromatic ring system is crucial for significant inhibition. nih.gov |

| 7-Substituted-4-aminoquinolines | Heme | 7-chloroquinoline compounds show selectivity towards heme binding. researchgate.net |

| 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine | Dihydrofolate reductase (DHFR) | Docking study revealed a binding energy of -8.6 kcal/mol. researchgate.net |

Conformational Flexibility and Dynamic Behavior

The conformational flexibility and dynamic behavior of molecules are critical for their interaction with biological targets. Molecular dynamics (MD) simulations are a powerful computational tool to study these aspects. MD simulations can confirm the stability of ligand-protein complexes predicted by docking studies and provide insights into the dynamic nature of the interactions. jscimedcentral.com

For instance, MD studies have been used to confirm the high binding affinities of certain compounds, with one study reporting a value of –24.85 kcal/mol. jscimedcentral.com The stability of a docked compound within the active site of a protein can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone atoms over the simulation time. researchgate.net For example, the average RMSD values for complexes of a proposed drug with various proteins (PDB IDs: 3T07, 4DKI, 6H5O, and 6U3Y) were found to be 2.719 Å, 4.122 Å, 4.021 Å, and 4.619 Å, respectively, indicating the stability of the complexes. researchgate.net

The flexibility of a ligand can also be influenced by its chemical structure. For example, the introduction of an oxygen atom in place of an NH group in a linker chain was done to provide more flexibility to a molecule designed as a Sphingosine Kinase 1 (SphK1) inhibitor. nih.gov

Density Functional Theory (DFT) calculations are also employed to understand the structural properties of quinoline derivatives. For 6-chloroquinoline, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine its optimized geometrical structure. dergipark.org.tr Such calculations provide information on bond lengths and angles, which are fundamental to the molecule's conformation. dergipark.org.tr For example, in the optimized structure of 6-chloroquinoline, the largest deviation in bond angle was observed in the C10-C4-H13 bond, highlighting the electronic influence of the nitrogen atom on the ring structure. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Exploration

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties, expressed as molecular descriptors. researchgate.net This approach is particularly valuable in drug discovery for predicting the activity of new molecules and for understanding the structural features that are important for their biological effects. jscimedcentral.comnih.gov

QSAR studies have been successfully applied to various quinoline derivatives to explore their antimalarial and anticancer activities. jscimedcentral.comresearchgate.netnih.gov For example, a QSAR analysis of 7-substituted 4-aminoquinolines was conducted to design potent antimalarial agents. researchgate.net The study developed a model with a correlation coefficient (r²) of 0.8631 and a cross-validated squared correlation coefficient (q²) of 0.6740, indicating good predictive ability. researchgate.net The descriptors used in the model, such as Average-ve potential, T_2_N_5, XcompDipole, and QMDipoleX, were found to be highly correlated with the antimalarial activity. researchgate.net

Similarly, predictive QSAR models were developed for the antiplasmodial activity of 7-chloroquinoline–benzimidazole hybrids against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of P. falciparum. nih.gov The model for the 3D7 strain had an R² of 0.886, while the model for the Dd2 strain had an R² of 0.859, both showing strong predictive power. nih.gov These models helped to identify the structural features of the hybrids that are favorable for their antiplasmodial activities. nih.gov

In another study, QSAR equations for CDK2 and CDK4/6 inhibitors included descriptors like total energy (AM1_E) and hydrophobic surface area (ASA_H). jscimedcentral.com The distinction between the two models was the inclusion of molar refractivity (mr) for CDK2 and polarizability for CDK4, highlighting the different structural requirements for inhibiting these two cyclin-dependent kinases. jscimedcentral.com

Table 2: QSAR Models for Quinoline Derivatives

| Compound Series | Biological Activity | Key Findings/Model Statistics |

| 7-Substituted 4-Aminoquinolines | Antimalarial | r² = 0.8631, q² = 0.6740. Descriptors like Average-ve potential and XcompDipole were important. researchgate.net |

| 7-Chloroquinoline–Benzimidazole Hybrids | Antiplasmodial (Pf3D7) | R² = 0.886, R²ext = 0.937. Identified favorable structural features. nih.gov |

| 7-Chloroquinoline–Benzimidazole Hybrids | Antiplasmodial (PfDd2) | R² = 0.859, R²ext = 0.878. Identified favorable structural features. nih.gov |

| Quinoline Derivatives | CDK2 Inhibition | QSAR equation included molar refractivity (mr) as a descriptor. jscimedcentral.com |

| Quinoline Derivatives | CDK4/6 Inhibition | QSAR equation included polarizability as a descriptor. jscimedcentral.com |

Structure Activity Relationship Sar Studies in Molecular Design

Principles of Structural Modification in Quinoline-Based Scaffolds

The quinoline (B57606) nucleus is a privileged structure in medicinal chemistry, amenable to a variety of structural modifications to modulate its physicochemical and pharmacological properties. nih.govmdpi.com Key principles guiding these modifications include:

Substitution on the Benzenoid Ring: The introduction of substituents on the benzene (B151609) portion of the quinoline ring, such as the chloro group at the C6 position in 6-Chloroquinoline-3,4-diamine, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. sci-hub.se

Substitution on the Pyridine (B92270) Ring: Modifications on the pyridine ring, particularly at the C2, C3, and C4 positions, are critical for directing interactions with biological targets. The ortho-diamine at C3 and C4 of the target compound is a prime site for cyclization reactions to form fused heterocyclic systems. nih.govrsc.org

Functional Group Interconversion: The amino groups in this compound are highly reactive and serve as handles for further derivatization, enabling the introduction of diverse functionalities to explore the chemical space around the quinoline core. tandfonline.com

Scaffold Hopping and Hybridization: The quinoline scaffold can be morphed into or combined with other heterocyclic systems to enhance potency and selectivity. researchgate.net this compound is an ideal starting material for such strategies, leading to the formation of fused ring systems like pyrazino[2,3-c]quinoline-2,3-diones. rsc.org

The synthesis of this compound itself typically starts from a precursor like 6-chloro-3-nitroquinolin-4-amine, which undergoes reduction of the nitro group to an amine. This transformation highlights the synthetic accessibility of this specific substitution pattern. nih.gov

Table 1: Synthesis of this compound and its Use in Derivative Synthesis

| Precursor | Reaction | Product | Subsequent Reaction | Final Derivative Class | Reference |

|---|---|---|---|---|---|

| 6-chloro-3-nitroquinoline-4-amine | Reduction (e.g., with Fe/NH₄Cl or sodium dithionite) | This compound | Cyclization with diethyl oxalate | Pyrazino[2,3-c]quinoline-dione | nih.govrsc.orgdoi.org |

| 6-chloro-3-nitroquinoline-4-amine | Reduction | This compound | Reaction with a carboxylic acid (e.g., 3,3-difluorocyclobutane-1-carboxylic acid) and a coupling agent (e.g., EDCI) | Imidazo[4,5-c]quinoline | google.com |

| 6-chloro-3-nitroquinoline-4-amine | Reduction | This compound | Reaction with trimethylorthoformate and formic acid | Imidazo[4,5-c]quinoline | nih.gov |

Positional and Substituent Effects on Theoretical Molecular Interactions

The specific placement of the chloro and diamine groups on the quinoline scaffold of this compound has profound implications for its potential molecular interactions.

The 6-Chloro Substituent: The chlorine atom at the C6 position is an electron-withdrawing group that significantly alters the electronic landscape of the quinoline ring. ontosight.airesearchgate.net This modification can:

Enhance Binding Affinity: Halogen bonding is a recognized non-covalent interaction that can contribute to ligand-receptor binding affinity. The chlorine at C6 can act as a halogen bond donor, interacting with electron-rich pockets in a protein target.

Increase Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes.

Block Metabolic Oxidation: The C6 position can be a site of metabolic oxidation. The presence of a stable chlorine atom at this position can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. nih.gov

Influence Potency: Studies on various quinoline series have shown that a chloro group at C6 often leads to enhanced biological activity compared to other substituents or an unsubstituted ring. For instance, in a series of 2-arylvinylquinolines, the order of potency for C6 substituents was found to be H < OMe < F < Cl. nih.gov Similarly, in a series of quinolone thiosemicarbazones, 6-chloro substitution resulted in high negative binding affinity in docking studies and good antibacterial activity. sci-hub.se

The 3,4-Diamine Functionality: The ortho-diamine arrangement at the C3 and C4 positions is a key structural feature that dictates the synthetic utility and potential biological interactions of this compound.

Chelation Site: The two adjacent amino groups can act as a bidentate ligand, capable of chelating metal ions. This property is crucial in the mechanism of action of many therapeutic agents that target metalloenzymes. rsc.org

Directional Hydrogen Bonding: The two primary amine groups provide multiple hydrogen bond donor and acceptor sites, enabling specific and directional interactions within a protein's binding pocket.

Reactive Handle for Cyclization: This functionality is particularly valuable for creating rigid, fused heterocyclic systems. The reaction of the 1,2-diamine with various electrophiles (e.g., carboxylic acids, aldehydes, or oxalates) is a common and efficient strategy to build imidazo[4,5-c]quinoline or pyrazino[2,3-c]quinoline rings. nih.govrsc.orggoogle.com This locks the conformation and extends the scaffold for further exploration of chemical space.

Influence of the Diamine Functionality on Scaffolding and Linker Dynamics

The ortho-diamine moiety of this compound is fundamental to its role as a scaffold. It serves as the anchor point for constructing a new, fused ring, thereby transforming the initial quinoline core into a more complex and rigid tricyclic system. This transformation is critical for several reasons:

Creation of a Rigidified Scaffold: The formation of a third, fused ring (e.g., imidazole (B134444) or pyrazine) significantly reduces the conformational flexibility of the molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. google.com

Vectorial Extension of the Molecule: The newly formed ring provides a platform from which to project substituents into different regions of a target's binding site. The synthesis of imidazo[4,5-c]quinoline derivatives from this compound allows for the introduction of various groups at the 2-position of the imidazole ring, enabling a systematic probing of structure-activity relationships. nih.gov

Modulation of Physicochemical Properties: The conversion of the diamine into a fused imidazole ring alters the molecule's polarity, solubility, and hydrogen bonding capacity, which are key determinants of its pharmacokinetic profile.

Rational Design Strategies for Lead Optimization in Chemical Space

While this compound is an intermediate rather than a lead compound itself, its design is rational. It is synthesized to serve as a versatile starting point for lead optimization campaigns. The strategies employed in its use involve:

Scaffold-Based Design: The compound is a pre-validated scaffold. Its 6-chloro-quinoline core is a known pharmacophore, and the ortho-diamine is a reliable reactive handle. tandfonline.com Researchers select this scaffold to build libraries of derivatives for high-throughput screening. rsc.org

Fragment-Based Growth: The diamine allows for the "growth" of molecular fragments by reacting it with various building blocks. For example, in the synthesis of LRRK2 inhibitors, this compound is coupled with different carboxylic acids to generate a library of imidazo[4,5-c]quinolines, each with a unique substituent at the 2-position. google.comgoogle.com This systematic variation allows for the optimization of interactions with the target protein.

Property-Based Design: The inherent properties of the 6-chloro and diamine groups are exploited. The chloro group is often included to enhance metabolic stability and potency, while the diamine is chosen for its specific reactivity to form stable, rigid heterocyclic systems. nih.gov

Table 2: Impact of Substituents on Quinoline Activity (General Observations)

| Position | Substituent Type | General Effect on Activity/Properties | Relevance to this compound |

|---|---|---|---|

| C6 | Halogen (e.g., Cl) | Increases lipophilicity, blocks metabolism, can enhance potency through halogen bonding. | The 6-chloro group is a key feature for improving the pharmacokinetic and pharmacodynamic properties of its derivatives. nih.gov |

| C3/C4 | ortho-Diamine | Acts as a reactive handle for cyclization, forms rigid scaffolds, provides H-bond donors/acceptors, potential metal chelation. | The primary utility of the diamine group is to serve as a foundation for building fused heterocyclic rings like imidazoles. nih.govrsc.org |

| C2 | Aryl or Heteroaryl | Often involved in key π-stacking or hydrophobic interactions with the target protein. | This is a common point of diversification in derivatives synthesized from this compound. nih.gov |

| C4 | Amino Group | Crucial for the activity of many antimalarial drugs (e.g., chloroquine); often protonated to interact with acidic compartments or target sites. | The C4-amino group is part of the reactive diamine functionality, which is then incorporated into a new ring system. tandfonline.com |

In silico and Theoretical Approaches for Evaluating Molecular Design

Modern drug discovery heavily relies on computational methods to guide the design and synthesis of new compounds. rsc.org For a scaffold like this compound, in silico and theoretical approaches can be used to:

Analyze Electronic Properties: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of this compound. These studies can reveal the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. researchgate.net Such analyses help predict its reactivity and the nature of its interactions with biological targets. For example, theoretical studies on substituted quinolines confirm that chloro-substitution significantly alters the reactive nature of the quinoline moiety. researchgate.netresearchgate.net

Predict Binding Modes: Although docking studies are typically performed on the final derivatives, the core scaffold of this compound can be modeled within a target binding site to understand its foundational interactions. This can help rationalize why this particular scaffold is chosen for synthesizing inhibitors.

Virtual Library Design: Computational tools can be used to design virtual libraries of compounds based on the this compound scaffold. By reacting it in silico with a vast array of building blocks, researchers can predict the properties (e.g., binding affinity, ADMET) of thousands of potential derivatives before committing to their synthesis. nih.gov

Evaluate Physicochemical Properties: Programs can predict key drug-like properties such as lipophilicity (logP), aqueous solubility, and polar surface area. These predictions can guide the selection of substituents to be added to the this compound scaffold to ensure the final compounds have favorable pharmacokinetic profiles. nih.gov

Applications of 6 Chloroquinoline 3,4 Diamine As a Synthetic Synthon

Role as a Key Building Block for Complex Polyheterocyclic Systems

6-Chloroquinoline-3,4-diamine is a pivotal precursor for the synthesis of various fused polyheterocyclic systems, particularly imidazo[4,5-c]quinolines. This class of compounds has garnered significant attention due to their diverse pharmacological activities. The reaction of this compound with appropriate reagents allows for the construction of the imidazole (B134444) ring fused to the quinoline (B57606) core.

For instance, the reaction of this compound with an appropriate aldehyde or carboxylic acid derivative can lead to the formation of a substituted 6-chloro-1H-imidazo[4,5-c]quinoline. The specific substituent at the 2-position of the imidazole ring can be varied depending on the chosen reagent. This approach has been utilized to synthesize a range of imidazo[4,5-c]quinoline derivatives with potential applications in medicinal chemistry. binghamton.edunih.gov

A notable example is the synthesis of 2-butyl-6-chloro-1H-imidazo[4,5-c]quinoline. The general synthetic strategy involves the reaction of this compound with a valeric acid derivative, followed by cyclization to form the imidazole ring. This straightforward approach highlights the utility of this compound as a readily available building block for constructing complex heterocyclic scaffolds.

The synthesis of various substituted imidazo[4,5-c]quinolines often begins with the nitration of a corresponding quinolin-4-ol, followed by chlorination and subsequent reaction with an amine to introduce the diamine functionality, which can then be cyclized. nih.govacs.org The chlorine atom at the 6-position of the quinoline ring can also be a site for further functionalization, although many synthetic routes retain it in the final product.

Participation in Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.org this compound, with its multiple nucleophilic sites, is an excellent candidate for participation in such reactions.

While specific examples detailing the direct use of this compound in MCRs are not extensively documented in the provided search results, the broader class of quinolines and their derivatives are frequently employed in these convergent synthetic strategies. semanticscholar.orgnih.govresearchgate.netresearchgate.net For example, 2-chloroquinoline-3-carbaldehydes are common substrates in MCRs for the synthesis of various fused heterocyclic systems. semanticscholar.orgresearchgate.net Given its structure, this compound could theoretically participate in MCRs to generate highly substituted polyheterocyclic frameworks. One could envision a reaction where the diamine condenses with a carbonyl compound and another component, such as an isocyanide or a β-dicarbonyl compound, to rapidly assemble a complex molecular architecture. The development of such MCRs involving this compound represents a promising area for future research in diversity-oriented synthesis.

Intermediate in the Preparation of Advanced Chemical Entities

This compound serves as a key intermediate in the synthesis of a variety of advanced chemical entities, many of which possess significant biological activity. Its primary role is as a precursor to the imidazo[4,5-c]quinoline core structure, which is found in a number of immunomodulatory and anticancer agents. binghamton.edursc.orgresearchgate.net

The synthesis of these advanced molecules often involves a multi-step sequence where this compound is a central component. For example, in the synthesis of certain Toll-like receptor 7 (TLR7) agonists, a class of immune response modifiers, this compound can be a crucial intermediate. binghamton.edu The synthesis might involve the initial preparation of a substituted 6-chloro-3-nitroquinolin-4-amine, which is then reduced to the corresponding 3,4-diamine. This diamine is then cyclized with an appropriate reagent to form the desired imidazo[4,5-c]quinoline derivative.

The following table summarizes the role of this compound as an intermediate in the synthesis of representative advanced chemical entities:

| Target Compound Class | Synthetic Role of this compound | Reference |

| Imidazo[4,5-c]quinoline-based TLR7 Agonists | Precursor for the formation of the fused imidazole ring. | binghamton.edu |

| Substituted 1H-imidazo[4,5-c]quinolines | Key building block for the heterocyclic core. | nih.gov |

| Anticancer Agents | Intermediate in the synthesis of fused quinoline systems. | rsc.orgresearchgate.net |

Contribution to Novel Heterocyclic Annulation Strategies

Annulation, the formation of a new ring onto an existing one, is a fundamental process in heterocyclic chemistry. This compound provides a versatile platform for novel annulation strategies to construct fused polycyclic systems. The two adjacent amino groups can react with a variety of bifunctional electrophiles to form new five-, six-, or even seven-membered rings.

One of the most common annulation reactions involving this compound is the formation of a fused imidazole ring, as discussed previously. This can be considered a [c]-annulation onto the quinoline core. The reaction with phosgene (B1210022) or its equivalents can lead to the formation of a fused imidazolone (B8795221) ring. Similarly, reaction with dicarbonyl compounds or their equivalents can afford fused pyrazine (B50134) or diazepine (B8756704) rings.

The Friedländer annulation, a classic method for quinoline synthesis, can be conceptually extended to the reactions of this compound. researchgate.net While the diamine itself is typically the product of a synthetic sequence, its reactive amino groups can participate in condensation reactions with carbonyl compounds, leading to further ring closures and the formation of novel, complex heterocyclic systems.

The development of new annulation strategies utilizing this compound continues to be an active area of research, driven by the demand for novel heterocyclic scaffolds with unique chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.